![molecular formula C23H23N3O4 B2872806 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1705886-02-7](/img/structure/B2872806.png)
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Exploration
The synthesis and structural characterization of compounds structurally related to (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone contribute significantly to scientific research by providing insights into novel bioactive heterocycles. For example, the synthesis of novel heterocycles through various synthetic pathways, including reaction between specific ketones and ammonia or other nitrogen sources, leads to derivatives with potential pharmacological activities. The detailed structural exploration through methods such as IR, NMR, LC-MS spectra, and X-ray diffraction studies provides a foundation for understanding the physical and chemical properties of these compounds, which is essential for their application in drug development and other scientific areas (Prasad et al., 2018).
Antimicrobial and Antiproliferative Activities
The evaluation of synthesized compounds for antimicrobial and antiproliferative activities is a crucial aspect of scientific research. For instance, the study of 2-amino-substituted benzo[h]quinoline derivatives has shown that they are devoid of cytotoxicity against murine lymphoblastic leukemia cells, indicating their potential safety for further pharmacological exploration (Janin, Bisagni, & Carrez, 1993). Similarly, the synthesis of new pyridine derivatives and their screening for in vitro antimicrobial activity showcases the ongoing search for novel antimicrobial agents, with some compounds exhibiting variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Bioactivation and Catalytic Processes
Research into the bioactivation and catalytic processes involving compounds with quinoline and isoxazole moieties expands the scientific understanding of chemical reactions under biological conditions. The identification of novel bioactivation pathways, such as the enzyme-catalyzed cleavage of isoxazole rings leading to the formation of glutathione adducts of cyanoacrolein derivatives, is vital for assessing the metabolic stability and potential toxicity of pharmaceuticals (Yu et al., 2011).
Antioxidant Studies
The synthesis and characterization of quinazolin derivatives, along with their evaluation as antioxidants, contribute to the development of new therapeutic agents. The comparison of these compounds' radical scavenging capacities against standard antioxidants opens up new avenues for the treatment of oxidative stress-related diseases (Al-azawi, 2016).
特性
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-22(30-20-9-5-4-8-19(20)28-15)23(27)26-12-10-16(11-13-26)29-21-14-24-17-6-2-3-7-18(17)25-21/h2-9,14-16,22H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKMMFXMNPFVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
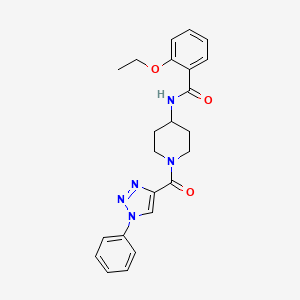
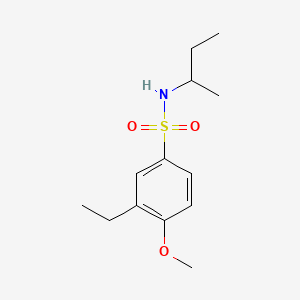
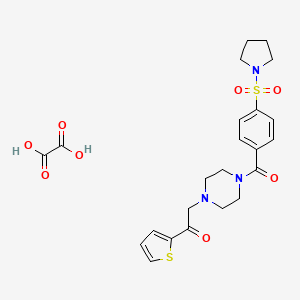

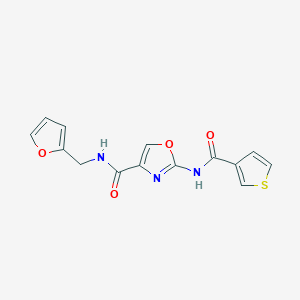
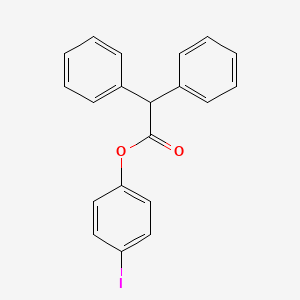

![1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2872735.png)
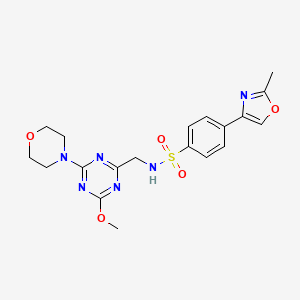
![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)

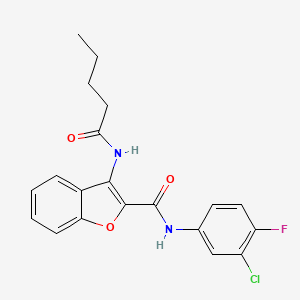
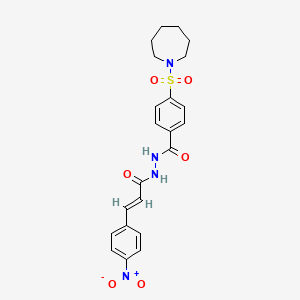
![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872746.png)
